molecular formula C15H12O2 B14512760 3-Hydroxy-1,3-diphenyl-2-propen-1-one

3-Hydroxy-1,3-diphenyl-2-propen-1-one

Cat. No.: B14512760
M. Wt: 224.25 g/mol
InChI Key: RZCYUOWKJNUVBF-KAMYIIQDSA-N
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Preparation Methods

3-Hydroxy-1,3-diphenyl-2-propen-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This involves the condensation of an aromatic aldehyde with a ketone in the presence of a base . For example, benzaldehyde and acetophenone can be used as starting materials. The reaction is typically carried out in an alkaline ethanolic solution at room temperature for 24 hours . The resulting product is then purified through recrystallization .

Chemical Reactions Analysis

3-Hydroxy-1,3-diphenyl-2-propen-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for the Claisen-Schmidt condensation, and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used.

Comparison with Similar Compounds

3-Hydroxy-1,3-diphenyl-2-propen-1-one can be compared with other similar compounds, such as:

The presence of the hydroxy group in this compound enhances its reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11,16H/b14-11-

InChI Key

RZCYUOWKJNUVBF-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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